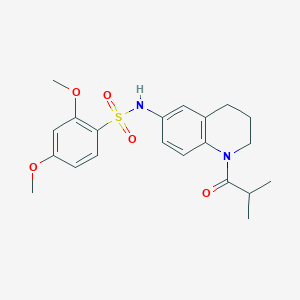
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide” is a synthetic compound that has attracted significant scientific interest due to its potential applications in various fields1. It is used in scientific research with diverse applications, such as studying enzyme inhibition, drug discovery, and medicinal chemistry2.
Synthesis Analysis
The synthesis of “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide” is not explicitly mentioned in the search results. However, similar compounds have been used in various applications, including drug discovery, organic synthesis, and catalysis3.
Molecular Structure Analysis
The molecular structure of “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide” is unique and has gained attention in the science community due to its potential implications in various fields of research and industry4.
Chemical Reactions Analysis
The specific chemical reactions involving “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide” are not detailed in the search results. However, similar compounds have been used to study enzyme inhibition, drug discovery, and medicinal chemistry2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide” are not detailed in the search results. However, similar compounds have drawn significant research attention in recent years due to their unique physical and chemical properties5.
Scientific Research Applications
Inhibition of Protein Kinases
Tetrahydroquinoline derivatives have been studied for their potential in inhibiting protein kinases, a class of enzymes crucial in cellular signaling pathways. For example, isoquinolinesulfonamide derivatives have been shown to inhibit cyclic AMP-dependent protein kinase, which plays a role in various cellular processes including cell division and neurotransmission (Chijiwa et al., 1990). This suggests that N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide could potentially be explored for similar applications in modulating protein kinase activity.
Interaction with Carbonic Anhydrases
Another potential application can be derived from studies on the interaction of similar compounds with carbonic anhydrases, which are enzymes important for maintaining pH balance in tissues and organs. Isoquinolinesulfonamides have shown selectivity in inhibiting human carbonic anhydrases, indicating a potential for therapeutic applications in diseases related to the dysregulation of these enzymes (Mader et al., 2011).
Radical-Promoted Aminocyclization
Research has also explored the use of copper-catalyzed radical-promoted aminocyclization involving benzenesulfonamide derivatives. This method has been used to construct a range of isoquinoline-1,3-diones, highlighting the potential for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide in synthetic organic chemistry and the development of new compounds (Xia et al., 2016).
Molecular Structure and Binding Studies
Studies on similar compounds have also focused on understanding molecular structures and binding interactions, which are fundamental for drug design and development. For instance, structural analysis of tetrahydroisoquinoline derivatives has provided insights into their binding modes and interactions, facilitating the design of more selective and potent inhibitors for therapeutic targets (Grudova et al., 2020).
Antitumor Activity and Cellular Proliferation
There's also research into the antitumor activity of tetrahydroisoquinoline derivatives, assessing their potential in inhibiting cellular proliferation in tumors. This includes studies on compounds labeled with fluorine-18 for PET imaging, providing a method to evaluate tumor proliferation in vivo (Dehdashti et al., 2013).
Safety And Hazards
The safety and hazards associated with “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide” are not detailed in the search results. However, it’s important to note that any chemical compound should be handled with appropriate safety measures.
Future Directions
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide” holds immense potential in scientific research. Its unique structure allows for diverse applications, ranging from medicinal chemistry to material science6. Future research may focus on exploring these potential applications further.
Please note that this analysis is based on the available information and may not cover all aspects of the compound. For a more comprehensive understanding, further research and review of scientific literature are recommended.
properties
IUPAC Name |
2,4-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-11-5-6-15-12-16(7-9-18(15)23)22-29(25,26)20-10-8-17(27-3)13-19(20)28-4/h7-10,12-14,22H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITRNLLGSLCLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

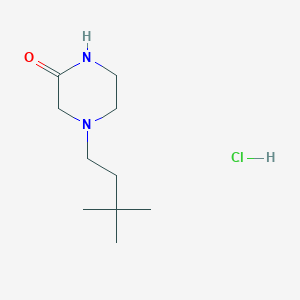
![1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2428025.png)
![2-(4-Ethoxyphenyl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2428027.png)
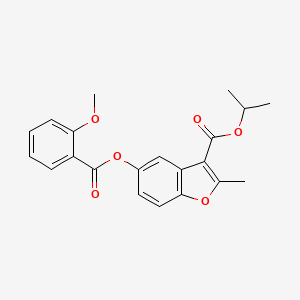
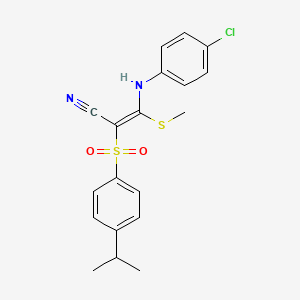
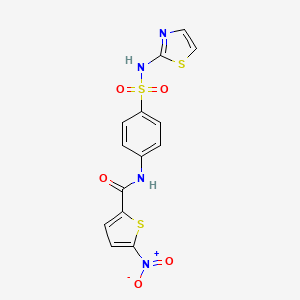
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2428033.png)
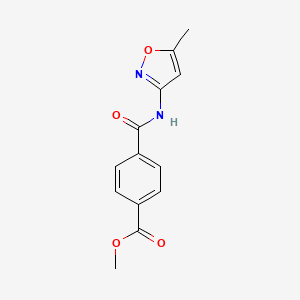
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2428035.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide](/img/structure/B2428036.png)
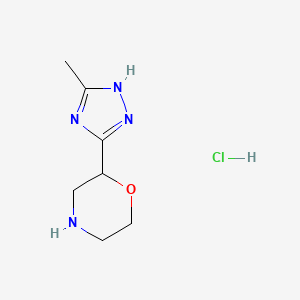
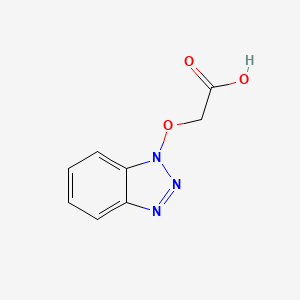
![2-acetamido-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)butanamide](/img/structure/B2428044.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,4-difluorobenzamide](/img/structure/B2428045.png)